A Technical Guide to Dimethyl 1H-pyrrole-2,4-dicarboxylate: Properties, Synthesis, and Applications
A Technical Guide to Dimethyl 1H-pyrrole-2,4-dicarboxylate: Properties, Synthesis, and Applications
Abstract: Dimethyl 1H-pyrrole-2,4-dicarboxylate is a strategically important heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its pyrrole core, functionalized with two electron-withdrawing methyl ester groups, presents a unique electronic and reactivity profile. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, chemical reactivity, and safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in complex synthetic workflows.
Core Molecular Profile
Dimethyl 1H-pyrrole-2,4-dicarboxylate is an organic compound featuring a five-membered aromatic pyrrole ring. The key structural feature is the substitution pattern: two methyl carboxylate groups are positioned at the C2 and C4 positions. This arrangement significantly influences the molecule's electronic properties and reactivity, rendering it an "electron-deficient" pyrrole.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | dimethyl 1H-pyrrole-2,4-dicarboxylate | |
| CAS Number | 2818-07-7 | |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CN1)C(=O)OC |
| InChI Key | QQPMGRCCMQUJJA-UHFFFAOYSA-N | |
Caption: Structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate.
Physicochemical Properties
The physical state and solubility are critical parameters for experimental design, including reaction setup, purification, and formulation.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Purity | ≥97% (Typical) | |
| Melting Point | Data not available; refer to analogous compounds. | |
| Boiling Point | Data not available. | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in non-polar solvents and water. | Inferred |
| Storage | Store at 4°C in a tightly sealed container. | |
Expert Insight: The absence of melting and boiling point data in common databases suggests this specific isomer is less characterized than its counterparts like Knorr's pyrrole (diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate), which has a well-documented melting point of 135-136 °C. Researchers should perform their own characterization (e.g., DSC) to establish these values for their specific batch. Its solid form and typical solubility profile make it amenable to standard organic chemistry techniques, including column chromatography on silica gel for purification.
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for structural confirmation and purity assessment. The combination of NMR, IR, and MS is a self-validating system for compound identity.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons on the pyrrole ring, the N-H proton, and the two methyl ester groups. The aromatic protons would likely appear as doublets, with coupling constants characteristic of their positions on the five-membered ring. The N-H proton often presents as a broad singlet.
-
¹³C NMR (Carbon NMR): The carbon spectrum will reveal signals for the four unique carbons of the pyrrole ring and the carbons of the two methyl ester groups (the carbonyl carbon and the methoxy carbon). The chemical shifts of the ring carbons are influenced by the electron-withdrawing nature of the substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum is invaluable for confirming the presence of key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.
-
C-O stretch (ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (183.17).
Chemical Reactivity and Synthetic Utility
The reactivity of Dimethyl 1H-pyrrole-2,4-dicarboxylate is dictated by the interplay between the aromatic pyrrole core and the deactivating ester groups.
The Electron-Deficient Pyrrole Core
Unlike simple pyrroles which are highly electron-rich and prone to polymerization in acidic conditions, the two carboxylate groups on this molecule withdraw electron density from the ring.[2] This makes the compound:
-
More stable towards acidic conditions.
-
Less susceptible to oxidation.
-
Deactivated towards classical electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration).
However, this electron-deficient nature makes it a suitable candidate for reactions involving nucleophilic attack or reduction, such as the Birch reduction to form highly functionalized pyrroline compounds.[3][4]
Key Reactive Sites
The molecule offers several handles for synthetic modification:
-
N-H Site: The proton on the nitrogen is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form a pyrrolide anion. This anion can then act as a nucleophile for N-alkylation or N-acylation reactions.
-
Ester Groups: The methyl esters can undergo standard transformations such as:
-
Hydrolysis: Conversion to the corresponding dicarboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup.
-
Amidation: Reaction with amines to form amides, a common strategy in medicinal chemistry.
-
Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.
-
-
Pyrrole Ring (C3 & C5 positions): While deactivated, the remaining C-H bonds on the ring can still undergo certain substitution reactions, although typically requiring harsher conditions than for electron-rich pyrroles. Directed metalation (using a strong base to deprotonate a specific C-H) followed by quenching with an electrophile is a potential strategy for functionalization.
Caption: Key reactive sites on Dimethyl 1H-pyrrole-2,4-dicarboxylate.
Synthesis Protocol
While numerous methods exist for pyrrole synthesis, the target molecule is not as commonly prepared as other isomers. A plausible route would involve the esterification of the corresponding 1H-pyrrole-2,4-dicarboxylic acid. However, a more direct approach often involves a variation of a multicomponent reaction. The famed Knorr pyrrole synthesis, for instance, is used to produce related structures and involves the condensation of an α-amino-ketone with a β-ketoester.[5]
Conceptual Workflow: van Leusen Pyrrole Synthesis
A versatile method for constructing pyrroles that could be adapted for this target is the van Leusen reaction. This involves the reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor).
Caption: Conceptual workflow for pyrrole synthesis via van Leusen reaction.
Protocol Justification: This method is advantageous as it is a convergent one-pot reaction that directly constructs the pyrrole ring with the desired substitution pattern, assuming the correct Michael acceptor is used or can be synthesized. The choice of a strong, non-nucleophilic base like DBU is critical to facilitate the initial deprotonation of TosMIC without competing side reactions.
Applications in Research and Development
Polysubstituted pyrroles are foundational scaffolds in medicinal chemistry and materials science.[6][7]
-
Pharmaceutical Intermediate: Dimethyl 1H-pyrrole-2,4-dicarboxylate is an ideal precursor for building more complex drug candidates. The ester groups can be differentially manipulated or converted to amides to modulate solubility and target binding. The pyrrole core is a common feature in pharmacologically active compounds.[8]
-
Precursor to Macrocycles: The pyrrole ring is the fundamental unit of porphyrins and corroles, which have applications in photodynamic therapy, catalysis, and sensor technology.[6]
-
Functional Materials: Pyrrole-based polymers are known for their conductive properties. Functionalized monomers like this compound can be used to synthesize polymers with tailored electronic and physical properties.[6]
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure user safety.
Table 3: GHS Hazard Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statements | H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P280 | Wear protective gloves/eye protection/face protection | [9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [9] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10][11]
-
Storage: Store in a cool, dry place away from incompatible substances like strong oxidizing agents.[10] Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]
References
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Donohoe, T. J., & House, D. (2002). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. PubMed. Available at: [Link]
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Figueredo, M., et al. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. researchgate.net. Available at: [Link]
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Lu, G. F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. pubchem.ncbi.nlm.nih.gov. Available at: [Link]
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Reddy, T. R., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. ACS Publications. Available at: [Link]
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Donohoe, T. J., et al. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. ResearchGate. Available at: [Link]
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Thomson, C. G., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. Available at: [Link]
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SpectraBase. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. spectrabase.com. Available at: [Link]
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Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. orgsyn.org. Available at: [Link]
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Hatakeyama, T., et al. (2015). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. webbook.nist.gov. Available at: [Link]
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Lu, G. F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester. pubchem.ncbi.nlm.nih.gov. Available at: [Link]
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MDPI. (2020). Diethyl pyrrole-2,5-dicarboxylate. mdpi.com. Available at: [Link]
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NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. webbook.nist.gov. Available at: [Link]
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Bhosale, J. D., et al. (2025). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. Available at: [Link]
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SIELC Technologies. (2018). 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. sielc.com. Available at: [Link]
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PubChem. (n.d.). CID 157951747. pubchem.ncbi.nlm.nih.gov. Available at: [Link]
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NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. webbook.nist.gov. Available at: [Link]
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